Cas no 1706460-79-8 (9-(2-aminobutyl)-9H-purin-6-amine)

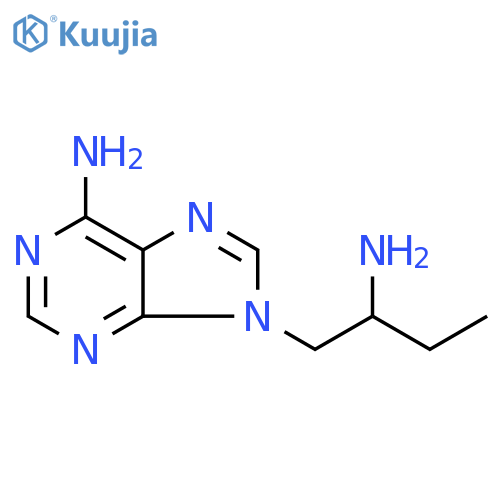

1706460-79-8 structure

商品名:9-(2-aminobutyl)-9H-purin-6-amine

CAS番号:1706460-79-8

MF:C9H14N6

メガワット:206.247660160065

MDL:MFCD29034607

CID:5220236

PubChem ID:86262530

9-(2-aminobutyl)-9H-purin-6-amine 化学的及び物理的性質

名前と識別子

-

- 9H-Purine-9-ethanamine, 6-amino-α-ethyl-

- 9-(2-aminobutyl)-9H-purin-6-amine

-

- MDL: MFCD29034607

- インチ: 1S/C9H14N6/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6H,2-3,10H2,1H3,(H2,11,12,13)

- InChIKey: JRWDQVXXQPBKQK-UHFFFAOYSA-N

- ほほえんだ: C(N1C=NC2=C(N=CN=C12)N)C(N)CC

9-(2-aminobutyl)-9H-purin-6-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-234473-0.5g |

9-(2-aminobutyl)-9H-purin-6-amine |

1706460-79-8 | 95% | 0.5g |

$781.0 | 2024-06-19 | |

| Enamine | EN300-234473-2.5g |

9-(2-aminobutyl)-9H-purin-6-amine |

1706460-79-8 | 95% | 2.5g |

$1594.0 | 2024-06-19 | |

| Enamine | EN300-234473-0.1g |

9-(2-aminobutyl)-9H-purin-6-amine |

1706460-79-8 | 95% | 0.1g |

$715.0 | 2024-06-19 | |

| Enamine | EN300-234473-1g |

9-(2-aminobutyl)-9H-purin-6-amine |

1706460-79-8 | 1g |

$813.0 | 2023-09-15 | ||

| Enamine | EN300-234473-5.0g |

9-(2-aminobutyl)-9H-purin-6-amine |

1706460-79-8 | 95% | 5.0g |

$2360.0 | 2024-06-19 | |

| Enamine | EN300-234473-0.05g |

9-(2-aminobutyl)-9H-purin-6-amine |

1706460-79-8 | 95% | 0.05g |

$683.0 | 2024-06-19 | |

| Enamine | EN300-234473-1.0g |

9-(2-aminobutyl)-9H-purin-6-amine |

1706460-79-8 | 95% | 1.0g |

$813.0 | 2024-06-19 | |

| Enamine | EN300-234473-10.0g |

9-(2-aminobutyl)-9H-purin-6-amine |

1706460-79-8 | 95% | 10.0g |

$3500.0 | 2024-06-19 | |

| Enamine | EN300-234473-0.25g |

9-(2-aminobutyl)-9H-purin-6-amine |

1706460-79-8 | 95% | 0.25g |

$748.0 | 2024-06-19 | |

| Enamine | EN300-234473-10g |

9-(2-aminobutyl)-9H-purin-6-amine |

1706460-79-8 | 10g |

$3500.0 | 2023-09-15 |

9-(2-aminobutyl)-9H-purin-6-amine 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

1706460-79-8 (9-(2-aminobutyl)-9H-purin-6-amine) 関連製品

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬